molecular formula C22H23NO5 B6171136 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 2580090-77-1

(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6171136
CAS No.: 2580090-77-1
M. Wt: 381.4 g/mol
InChI Key: ILBWCPXUZRKDMY-XOBRGWDASA-N
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Description

This compound is a pyrrolidine-based derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a methoxymethyl substituent at the 4S position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) .

Properties

CAS No.

2580090-77-1

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO5/c1-27-12-14-10-20(21(24)25)23(11-14)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m0/s1

InChI Key

ILBWCPXUZRKDMY-XOBRGWDASA-N

Isomeric SMILES

COC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Protecting Groups :

    • Fmoc vs. Boc : The Fmoc group (base-labile) is preferred in SPPS for orthogonal deprotection, whereas the Boc group (acid-labile) is used in solution-phase synthesis. The Boc-protected analog of the target compound is pivotal in Velpatasvir manufacturing .
    • Safety : Boc derivatives avoid hazards associated with Fmoc deprotection (e.g., exposure to amines), but Fmoc offers compatibility with acid-sensitive substrates.
  • Substituent Effects :

    • Methoxymethyl : Balances polarity and steric bulk, enhancing solubility in organic solvents compared to hydrophilic (e.g., 4-hydroxy ) or hydrophobic (e.g., 4-benzyl ) analogs.
    • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and metabolic stability, critical in medicinal chemistry .
  • Stereochemistry :

    • The 2S,4S configuration in the target compound contrasts with 2S,4R isomers (e.g., ), which exhibit distinct biological activities and synthetic challenges.

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